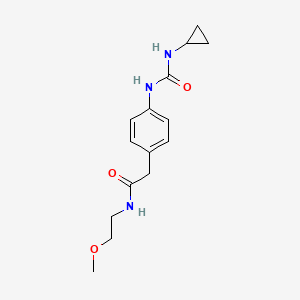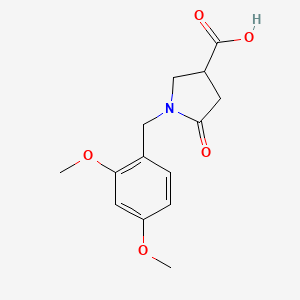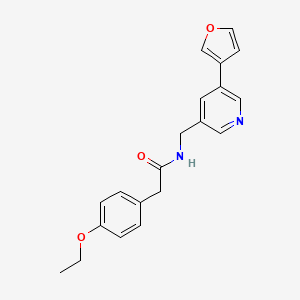
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide, also known as BAY-678, is a small molecule inhibitor that targets the protein kinase PAK4. PAK4 is a member of the PAK family of serine/threonine kinases and is involved in various cellular processes, including cell migration, proliferation, and survival. BAY-678 has shown promising results in preclinical studies as a potential anticancer drug.
Wirkmechanismus
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide targets PAK4, a protein kinase that plays a critical role in cancer cell growth and metastasis. PAK4 is overexpressed in many types of cancer, and its inhibition has been shown to reduce cancer cell proliferation and migration. 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide binds to the ATP-binding site of PAK4, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for PAK4, as well as its ability to enhance the effectiveness of other anticancer drugs. However, 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has some limitations, including its relatively short half-life and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide. One potential direction is to further investigate its efficacy in combination with other anticancer drugs, as well as its potential for use in combination with immunotherapies. Another direction is to investigate the potential of 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide in other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosing and administration of 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide in clinical trials.
Synthesemethoden
The synthesis of 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide involves several steps, starting with the reaction of 3-chloro-2-fluoroaniline with 4-cyanothiophene-2-carboxylic acid to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product, 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has been extensively studied for its potential as an anticancer drug. In preclinical studies, 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has shown promising results in inhibiting the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. 3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide has also been shown to enhance the effectiveness of other anticancer drugs, such as gemcitabine and paclitaxel.
Eigenschaften
IUPAC Name |
3-chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2OS/c14-10-3-1-2-9(11(10)15)12(18)17-13(8-16)4-6-19-7-5-13/h1-3H,4-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOUPATWIRQVRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(4-cyanothian-4-yl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1,3-Benzothiazol-2-yl)phenyl]methanamine](/img/structure/B2913918.png)

![5-Chloro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2913921.png)


![4-[3-[(Dimethylamino)methyl]phenyl]-2-morpholin-4-ylbenzaldehyde](/img/structure/B2913926.png)


![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2913932.png)
![4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2913933.png)



![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2913941.png)